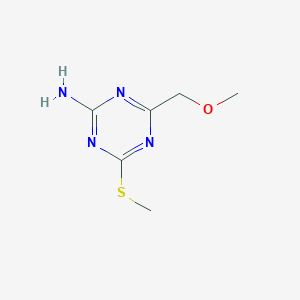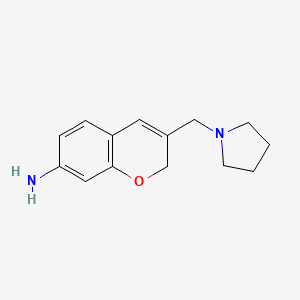
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine is a heterocyclic compound that combines a pyrrolidine ring with a chromene structure. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine typically involves the reaction of chromene derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where a chromene derivative is reacted with pyrrolidine under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and chromene structure allow it to bind to various biological receptors, potentially inhibiting or activating specific pathways. This interaction can lead to the modulation of biological processes, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar biological activities.
Chromene derivatives: Compounds with a chromene structure that exhibit various biological properties.
Pyrrolidin-1-ylmethyl derivatives: Compounds with a pyrrolidine ring attached to different functional groups.
Uniqueness
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine is unique due to its combined pyrrolidine and chromene structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
3-(pyrrolidin-1-ylmethyl)-2H-chromen-7-amine |
InChI |
InChI=1S/C14H18N2O/c15-13-4-3-12-7-11(10-17-14(12)8-13)9-16-5-1-2-6-16/h3-4,7-8H,1-2,5-6,9-10,15H2 |
Clave InChI |
RCZRGUGEFOTUPP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=CC3=C(C=C(C=C3)N)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-methanol](/img/structure/B8618494.png)
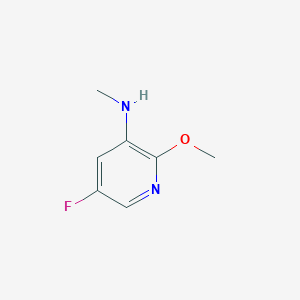
![2-[4-benzyl-1-(5-methoxy-2-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B8618503.png)
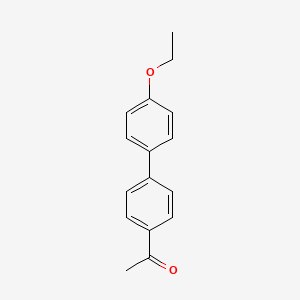
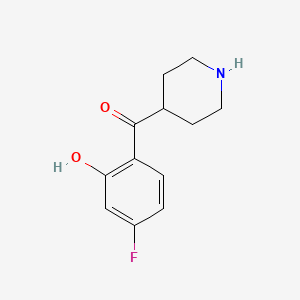
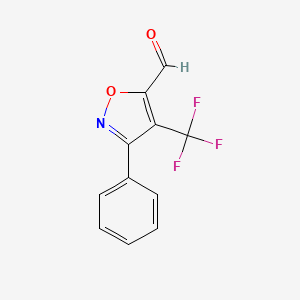
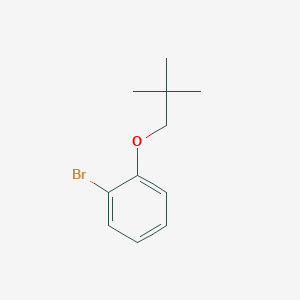
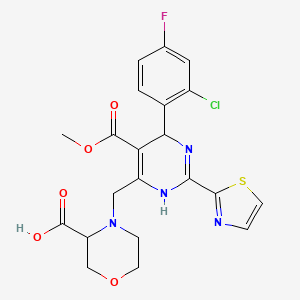
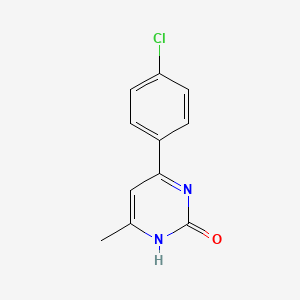
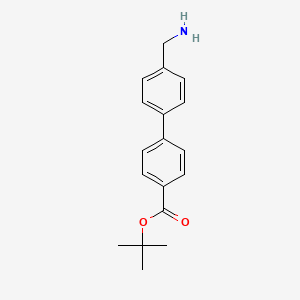
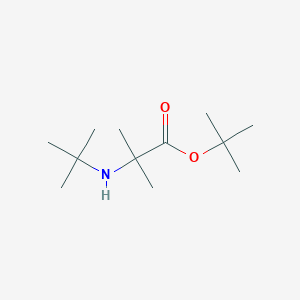
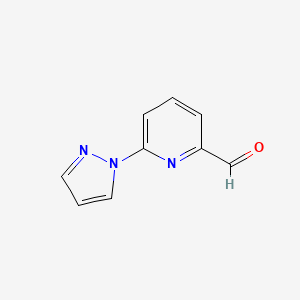
![3-Methyl-4-[(3-fluorobenzyl)oxy]aniline](/img/structure/B8618578.png)
